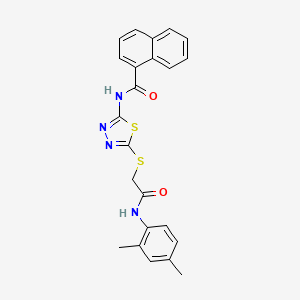
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C23H20N4O2S2 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthamide moiety and a thiadiazole ring. Its molecular formula is C20H22N4O2S, with a molecular weight of approximately 382.48 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress in cells.
- Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from apoptosis and neuroinflammation.
1. Enzyme Inhibition
Research has demonstrated that derivatives of thiadiazole compounds can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Alzheimer’s disease. For instance, in vitro assays showed that certain thiadiazole derivatives exhibited significant MAO-A inhibition with IC50 values ranging from 0.060 μM to 0.241 μM .
2. Antioxidant Properties
A study investigating the antioxidant capacity of related thiadiazole compounds reported that they effectively scavenge free radicals and reduce oxidative stress markers in cellular models . The antioxidant activity was quantified using assays such as DPPH and ABTS, which measure the ability to neutralize free radicals.
3. Neuroprotective Effects
In cellular models of neurodegeneration, this compound demonstrated protective effects against β-amyloid-induced toxicity in neuronal cells. This was evidenced by reduced cell death and lower levels of inflammatory cytokines .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study on MAO Inhibition | IC50 values for MAO-A inhibition ranged from 0.060 μM to 0.241 μM for various thiadiazole derivatives | In vitro fluorometric assays |
| Antioxidant Activity Assessment | Significant reduction in oxidative stress markers; effective scavenging of DPPH radicals | DPPH and ABTS assays |
| Neuroprotection Against β-Amyloid | Reduced cell death and inflammatory response in neuronal cultures | Cell viability assays and cytokine measurement |
科学研究应用
Antimicrobial Properties
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:
- Activity Against Bacteria : Compounds derived from thiadiazoles have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Research indicates that the compound may inhibit specific pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Case Study 1: Antibacterial Activity
In a study conducted on a series of thiadiazole derivatives, including this compound, significant antibacterial activity was observed against multiple strains of bacteria. The compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of thiadiazole derivatives. The study demonstrated that certain derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could be developed into novel therapeutic agents for cancer treatment .
属性
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-10-11-19(15(2)12-14)24-20(28)13-30-23-27-26-22(31-23)25-21(29)18-9-5-7-16-6-3-4-8-17(16)18/h3-12H,13H2,1-2H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVUVKBQPYXSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













